molecular formula C10H12ClNO4S2 B2415424 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide CAS No. 307514-10-9

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide

Cat. No.: B2415424
CAS No.: 307514-10-9
M. Wt: 309.78
InChI Key: DYXFKTYWGFDGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is particularly noted for its use in pharmaceutical studies, organic synthesis, and antimicrobial assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide typically involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfenic and sulfinic acids as metabolites.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions and nucleophiles such as amines for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various sulfonamide derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .

Scientific Research Applications

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is utilized in antimicrobial assays to evaluate its effectiveness against various microorganisms.

    Medicine: Research has shown its potential anticancer activity, particularly in inducing apoptosis in cancer cells.

    Industry: It is employed in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological properties.

Comparison with Similar Compounds

Similar Compounds

    2-alkythio-4-chloro-N-(imino-heteroaryl)methylbenzenesulfonamide: Known for its anticancer activity.

    4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide: Exhibits potential anticancer properties.

Uniqueness

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide stands out due to its unique dioxothiolan ring, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other sulfonamide derivatives and contributes to its diverse applications in scientific research and industry.

Properties

IUPAC Name

4-chloro-N-(1,1-dioxothiolan-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO4S2/c11-8-1-3-10(4-2-8)18(15,16)12-9-5-6-17(13,14)7-9/h1-4,9,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXFKTYWGFDGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.